3-Ethyl-4-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPYKGJAQCIPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551805 | |
| Record name | 3-Ethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104715-64-2 | |
| Record name | 3-Ethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance As a Fundamental Aniline Derivative in Organic Synthesis
3-Ethyl-4-methylaniline, with the chemical formula C9H13N, is a structurally distinct aromatic amine. nih.gov Its utility in organic synthesis stems from the reactivity of the aniline (B41778) functional group and the specific substitution pattern on the benzene (B151609) ring. The presence of both an ethyl and a methyl group influences the electronic and steric properties of the molecule, guiding its reactivity in various chemical transformations. ontosight.ai
This compound serves as a crucial starting material for the creation of a diverse range of organic molecules. smolecule.com Its applications are particularly notable in the synthesis of heterocyclic compounds and other complex structures that form the backbone of many specialty chemicals. The strategic placement of the ethyl and methyl groups allows for regioselective reactions, a key consideration in the design of efficient synthetic pathways. chemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H13N |
| Molecular Weight | 135.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 104715-64-2 |
| SMILES | CCC1=C(C=CC(=C1)N)C |
| Data sourced from PubChem. nih.gov |
Overview of Research Trajectories Pertaining to 3 Ethyl 4 Methylaniline
Strategic Approaches to the Formation of the this compound Core Structure
The creation of the this compound molecule hinges on the precise introduction of ethyl and methyl groups onto an aniline framework. Various classical and contemporary methods are employed to achieve this, primarily involving the alkylation of aromatic amines or the modification of already substituted anilines.
Alkylation Strategies for Aromatic Amines (General)
The introduction of alkyl groups onto an aromatic ring is a fundamental transformation in organic synthesis, with the Friedel-Crafts reaction being a cornerstone methodology. chemcess.comwikipedia.orgbyjus.com This electrophilic aromatic substitution typically involves reacting an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemcess.comwikipedia.orglibretexts.org The catalyst enhances the electrophilicity of the alkylating agent, facilitating the attack by the electron-rich aromatic ring. libretexts.org
However, the direct Friedel-Crafts alkylation of aromatic amines like aniline presents challenges. The basic amino group (-NH₂) can react with the Lewis acid catalyst, forming a complex. chemcess.comlibretexts.org This deactivates the ring towards electrophilic substitution by placing a positive charge adjacent to it. libretexts.org To circumvent this, alternative catalysts have been explored. For instance, aluminum anilide, which can be formed in situ by heating aluminum powder with aniline, has proven effective for the ethylation of aniline. chemcess.com
Another significant strategy for amine synthesis is reductive amination. arkat-usa.orgrsc.org This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine in the same reaction vessel. arkat-usa.orgrsc.org This one-pot procedure is highly efficient for producing primary, secondary, or tertiary amines. arkat-usa.org For aniline derivatives, reductive amination can be a powerful tool, often employing reducing agents like borohydride (B1222165) complexes or catalytic hydrogenation. rsc.orgorganic-chemistry.org Recent advancements have focused on overcoming the challenges associated with less reactive, electron-deficient anilines by optimizing reaction conditions and catalyst systems. thieme-connect.comthieme-connect.com
Table 1: General Alkylation and Amination Strategies
| Method | Description | Typical Reagents | Key Considerations |
|---|---|---|---|
| Friedel-Crafts Alkylation | Electrophilic aromatic substitution to introduce an alkyl group onto an aromatic ring. chemcess.comwikipedia.org | Alkyl halide, Lewis acid (e.g., AlCl₃) chemcess.comlibretexts.org | Catalyst can complex with the amine group, deactivating the ring. chemcess.comlibretexts.org Polyalkylation can occur as the product is often more reactive than the starting material. libretexts.org |
| Reductive Amination | Reaction of a carbonyl compound with an amine followed by in-situ reduction of the resulting imine. arkat-usa.orgrsc.org | Aldehyde/ketone, amine, reducing agent (e.g., NaBH₄, H₂/catalyst) rsc.orgorganic-chemistry.org | Highly versatile for creating C-N bonds. Can be challenging with electron-deficient anilines. thieme-connect.comthieme-connect.com |
Synthesis from Related Substituted Anilines (e.g., m-Toluidine (B57737) Derivatives)
A more direct and regioselective route to this compound involves starting with a precursor that already contains one of the desired substituents. A logical and documented precursor is m-toluidine (3-methylaniline). google.comgoogleapis.com
The synthesis can be achieved through the alkylation of m-toluidine. A patented process describes the selective alkylation of anilines using an alkylating agent in the presence of a catalyst. For example, reacting m-toluidine with an ethylating agent would be a direct pathway. google.com Another approach involves the reaction of m-toluidine with ethylene (B1197577) in the presence of an aluminum-based catalyst at high temperatures and pressures. googleapis.com For instance, heating m-toluidine with aluminum powder and a mercuric chloride promoter, followed by the introduction of ethylene under pressure, has been shown to produce diethyl-m-toluidine. googleapis.com By carefully controlling the stoichiometry, the mono-ethylated product could potentially be favored.
A well-established laboratory method for N-alkylation involves reacting the parent amine with an alkyl halide. orgsyn.org For instance, N-ethyl-m-toluidine can be prepared by reacting m-toluidine with ethyl bromide. orgsyn.org While this modifies the nitrogen atom, similar principles of electrophilic substitution on the aromatic ring can be applied to achieve C-alkylation, leading to the desired this compound.
Novel Synthetic Routes and Green Chemistry Considerations in this compound Production
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These "green chemistry" approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency. rsc.orgnih.gov
For the synthesis of substituted anilines, several green strategies are emerging. One approach involves using solid, reusable catalysts like zeolites for gas-phase alkylations, which can simplify product purification and catalyst recovery. ijacskros.comvixra.org Another innovative method is the Smiles rearrangement, which can convert phenols to anilines, potentially offering an alternative pathway that avoids traditional nitration and reduction steps. ijacskros.comvixra.org
While specific green chemistry routes for this compound are not extensively documented in the provided search results, the general principles can be applied. For example, developing a catalytic system that allows for the direct and selective ethylation of m-toluidine using a greener ethylating agent than alkyl halides (e.g., ethanol) under milder conditions would represent a significant advancement. google.com Research into cobalt-catalyzed reactions for synthesizing N-containing heterocycles from substituted anilines highlights a move towards using non-noble metal catalysts, which is a key principle of green chemistry. rsc.org Similarly, the development of straightforward methods for producing highly substituted anilines from readily available starting materials at room temperature points towards more sustainable synthetic practices. nih.govresearchgate.net
Future research in this area will likely focus on applying these green principles to the specific synthesis of this compound, aiming for higher yields, reduced environmental impact, and improved process safety.
Chemical Reactivity and Derivatization of 3 Ethyl 4 Methylaniline
Nucleophilic Reactivity of the Amine Functionality
The primary amino group (-NH2) attached to the aromatic ring is the main site of nucleophilic reactivity in 3-Ethyl-4-methylaniline. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, participating in various nucleophilic substitution and addition reactions. The presence of the electron-donating ethyl and methyl groups on the benzene (B151609) ring increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted aniline (B41778).
This heightened reactivity is harnessed in the synthesis of more complex molecules. For instance, the amine group can undergo alkylation reactions. It can also react with acylating agents to form amides. This reactivity is fundamental to its role as a building block in organic synthesis, including in the formation of various biologically active compounds. nih.gov For example, it participates in displacement reactions, such as with chloro-substituted heterocyclic compounds, to form new C-N bonds. nih.gov
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the amino group, the ethyl group, and the methyl group. These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. wikipedia.org
The directing effects of these substituents determine the position of incoming electrophiles. The amino group is a strong activating group and an ortho-, para-director. The ethyl and methyl groups are weakly activating and also ortho-, para-directors. wikipedia.orgminia.edu.eg In this compound, the positions ortho to the powerful amino group are positions 2 and 6. The position para to the amino group is occupied by the ethyl group.
Considering the directing influence of all three groups:
The amino group strongly directs to positions 2 and 6.
The ethyl group directs to positions 2 and 5.
The methyl group directs to position 5.
The most activated positions for electrophilic attack are therefore at C2 and C6, ortho to the amino group, and at C5, ortho to the methyl group and meta to the amino group. The outcome of a specific electrophilic substitution reaction, such as halogenation or nitration, would depend on the reaction conditions and the steric hindrance posed by the substituents. For example, in the nitration of similarly substituted anilines, the regioselectivity is influenced by both electronic and steric effects. rsc.org
Formation of Substituted Anilino-Uracil Derivatives
This compound is a key reagent in the synthesis of substituted anilinouracil derivatives, which have been investigated for their biological activity. researchgate.net
A general and effective method for synthesizing 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) has been developed. researchgate.netnih.gov The synthesis involves a two-step process. The first step is the direct alkylation of 2-methoxy-6-amino-4-pyrimidone to produce N3-substituted derivatives. researchgate.net
In the second step, the N3-substituted pyrimidone derivative is heated with a mixture of this compound and its hydrochloride salt. researchgate.netnih.gov This reaction results in the displacement of the 6-amino group of the pyrimidone and the simultaneous demethylation of the 2-methoxy group, yielding the final 3-substituted-6-(3-ethyl-4-methylanilino)uracil compounds in good yields. researchgate.net
Table 1: Synthesis of 3-Substituted-6-(3-ethyl-4-methylanilino)uracils
| Starting Material (Pyrimidone) | Reagent | Product |
|---|
This synthetic route has been utilized to create a diverse library of EMAU compounds with various substituents at the 3-position. researchgate.net
The key step in the synthesis of EMAU derivatives is the reaction of the N3-substituted 2-methoxy-6-amino-4-pyrimidone with this compound. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The amino group of this compound acts as the nucleophile, attacking the C6 position of the pyrimidine (B1678525) ring, which is activated for displacement.
The presence of this compound hydrochloride is crucial for the reaction. It likely serves to protonate the pyrimidine ring, further activating it towards nucleophilic attack. The high temperatures employed (120-170 °C) facilitate both the displacement of the 6-amino group and the demethylation of the 2-methoxy group to form the final uracil (B121893) structure. researchgate.net This one-pot displacement and demethylation make the process efficient for generating the target compounds. researchgate.net
Synthesis of 3-Substituted-6-(3-ethyl-4-methylanilino)uracils
Reactions Leading to Pyrimidine and Purine (B94841) Derivatives
This compound serves as a crucial building block in the synthesis of various heterocyclic compounds, including pyrimidine and purine derivatives, many of which exhibit significant biological activities.
In the synthesis of pyrimidine derivatives, anilines are common reactants. For example, substituted anilines can be reacted with 2-chloro-pyrimidine derivatives to yield N-aryl-aminopyrimidines. derpharmachemica.com While a specific example detailing the use of this compound in a general pyrimidine synthesis was not found in the provided context, its nucleophilic character makes it a suitable candidate for such reactions. derpharmachemica.comorganic-chemistry.org
More specifically, this compound has been used in the synthesis of purine analogs, such as 3-deazaguanines. nih.gov In one synthetic route, 7-chloro-3-deazaguanine intermediates were fused with this compound. This reaction resulted in the nucleophilic displacement of the 7-chloro group by the aniline, affording 7-substituted N2-(3-ethyl-4-methylphenyl)-3-deazaguanines. nih.gov These compounds were found to be potent and selective inhibitors of bacterial DNA polymerase IIIC. nih.gov
Table 2: Synthesis of N2-(3-ethyl-4-methylphenyl)-3-deazaguanine
| Reactant 1 | Reactant 2 | Product |
|---|
Participation in Azo Coupling Reactions for Dye Synthesis
Azo coupling reactions are fundamental in the synthesis of a vast array of dyes. nih.gov These reactions involve the reaction of a diazonium salt with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline. nih.gov
This compound, being an electron-rich aniline derivative, can act as a coupling component. However, it is more commonly used as the precursor to the diazonium salt. The primary amino group of this compound can be converted into a diazonium group (-N2+) through a process called diazotization. This typically involves reacting the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nih.gov
The resulting 3-ethyl-4-methylbenzenediazonium salt is an electrophile that can then react with a suitable coupling component to form an azo dye. The choice of the coupling component determines the final color of the dye. While direct examples of dyes synthesized specifically from this compound were not detailed in the provided search results, the synthesis of azo dyes from the closely related 4-methylaniline (p-toluidine) is well-documented. mdpi.comresearchgate.netscirp.org For instance, diazotized 4-methylaniline has been coupled with various compounds to produce azo dyes. nih.govmdpi.com This indicates that this compound would undergo analogous reactions to produce a range of azo dyes.
Table 3: General Scheme for Azo Dye Synthesis
| Step | Reactants | Product |
|---|---|---|
| Diazotization | This compound, Sodium Nitrite, Acid | 3-Ethyl-4-methylbenzenediazonium salt |
Integration into Quinoline (B57606) Core Structures and Related Heterocycles
This compound serves as a valuable precursor in the synthesis of quinoline and other heterocyclic structures, which are significant motifs in medicinal chemistry and material science. The presence of the amino group on the aniline ring allows it to undergo various cyclization reactions to form fused heterocyclic systems.
Classic named reactions for quinoline synthesis, such as the Gould-Jacobs, Combes, and Skraup syntheses, can be adapted for substituted anilines like this compound. wikipedia.orgiipseries.org The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org The substituents on the aniline ring, in this case, the ethyl and methyl groups, will determine the substitution pattern on the resulting quinoline ring.
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.org Similarly, the Skraup synthesis produces quinolines by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org
Beyond quinolines, this compound is a key reactant in the synthesis of other complex heterocycles. For example, it has been utilized in the preparation of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. researchgate.netnih.gov In this synthesis, the N3-substituted derivatives of 2-methoxy-6-amino-4-pyrimidone are heated with this compound and its hydrochloride salt. This process results in the displacement of the 6-amino group and the demethylation of the 2-methoxy group, yielding the target uracil derivatives. researchgate.netnih.gov
The following table summarizes key named reactions used for the synthesis of quinoline derivatives from anilines:
| Reaction Name | Reactants | Key Features | Resulting Product |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | Condensation, thermal cyclization, saponification, decarboxylation | 4-Hydroxyquinoline derivatives wikipedia.org |
| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed condensation and cyclization | 2,4-Disubstituted quinolines iipseries.org |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Dehydration of glycerol to acrolein, followed by conjugate addition and cyclization | Quinolines iipseries.org |
Polymerization and Co-polymerization Investigations Involving Aniline Derivatives
The field of conducting polymers has seen significant interest in the polymerization and co-polymerization of aniline and its derivatives. researchgate.netresearchgate.net While polyaniline itself possesses high electrical conductivity, its processability and solubility can be limited. Co-polymerization with substituted anilines is a common strategy to enhance these properties, creating materials with tailored characteristics. researchgate.netescholarship.org
Aniline derivatives, including those with alkyl substituents like this compound, can be co-polymerized with aniline to synergistically combine the advantageous properties of both monomers. escholarship.org The introduction of alkyl groups on the aniline ring can increase the solubility of the resulting co-polymer in organic solvents. The general approach involves the chemical or electrochemical oxidation of a mixture of the monomers. researchgate.net
Research on the co-polymerization of aniline with N-substituted and ring-substituted derivatives has shown that the final properties of the co-polymer, such as conductivity, solubility, and morphology, are highly dependent on the nature of the substituent and the ratio of the co-monomers in the reaction mixture. escholarship.orgresearchgate.net For instance, co-polymers of aniline and N-ethylaniline have been synthesized to combine the conductivity of polyaniline with the improved processability of poly(N-ethylaniline). escholarship.org It is anticipated that the inclusion of this compound in a co-polymerization with aniline would similarly influence the final polymer's properties.
The table below provides a comparative analysis of polyaniline and some of its derivatives, highlighting the impact of substitution on their properties.
| Polymer | Monomer(s) | Key Properties |
| Polyaniline | Aniline | High electrical conductivity, good environmental stability, limited solubility. escholarship.org |
| Poly(N-ethylaniline) | N-Ethylaniline | Improved solubility in organic solvents compared to polyaniline, lower conductivity. escholarship.orgresearchgate.net |
| Poly(aniline-co-N-ethylaniline) | Aniline, N-Ethylaniline | A balance of conductivity and solubility, properties can be tuned by adjusting the monomer ratio. escholarship.org |
| Poly(o-anisidine) | o-Anisidine | Good solubility, electroactive. escholarship.org |
Advanced Analytical and Spectroscopic Characterization of 3 Ethyl 4 Methylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H-NMR spectroscopy is employed to identify the chemical environment of protons within the 3-Ethyl-4-methylaniline molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the signals provide unambiguous evidence for the arrangement of the ethyl, methyl, and amino groups on the aniline (B41778) ring.
In a ¹H-NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the different protons can be clearly assigned. researchgate.net The aromatic protons appear in the downfield region, typically between 6.0 and 7.5 ppm, due to the deshielding effect of the benzene (B151609) ring current. The protons of the ethyl and methyl substituents appear in the upfield region. researchgate.net Specifically, the methylene (B1212753) protons of the ethyl group present as a quartet, while the methyl protons of the ethyl group appear as a triplet. researchgate.net The protons of the methyl group attached directly to the aromatic ring and the amino group protons each appear as singlets. researchgate.net
Detailed research findings for the ¹H-NMR spectrum of this compound (also known as 4-ethyl-3-methylaniline) are summarized below. researchgate.net
¹H-NMR Spectral Data of this compound
This interactive table summarizes the experimental ¹H-NMR data.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
|---|---|---|---|---|
| 6.92 | Doublet (d) | 7.7 | 1H | Aromatic H |
| 6.48 | Doublet (d) and Singlet (s) | 10.3 | 2H | Aromatic H |
| 3.55 | Broad Singlet (br s) | - | 2H | NH₂ |
| 2.50 | Quartet (q) | 7.5 | 2H | -CH₂- |
| 2.20 | Singlet (s) | - | 3H | Ar-CH₃ |
| 1.14 | Triplet (t) | 7.5 | 3H | -CH₂-CH₃ |
Source: Adapted from scientific literature. researchgate.net
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum, with its chemical shift indicating its electronic environment.
While specific experimental ¹³C-NMR data for this compound is not widely documented in readily available literature, the expected chemical shifts can be inferred from data on its derivatives and related substituted anilines. For instance, in a derivative like 3-Ethyl-4-(methylthio)aniline, the aromatic carbons resonate between approximately 113 and 146 ppm. researchgate.net The carbon atoms of the ethyl group typically appear at around 15 ppm for the methyl carbon and 27 ppm for the methylene carbon. researchgate.net The aromatic methyl carbon is expected near 18-21 ppm. researchgate.net The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino, ethyl, and methyl substituents. The carbon atom attached to the nitrogen (C1) is significantly shielded, while the other substituted carbons (C3 and C4) are deshielded.
Proton Nuclear Magnetic Resonance (¹H-NMR) Applications
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and providing insights into molecular conformation.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Key expected IR absorption bands include:
N-H Stretching: Primary aromatic amines typically exhibit two distinct bands in the region of 3300–3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations usually produce several peaks in the 1450–1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600 cm⁻¹.
C-N Stretching: The aromatic C-N stretching vibration is found in the 1250–1380 cm⁻¹ range.
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of substituted anilines, Raman spectra provide valuable information about the aromatic ring and the C-N bond.
Expected characteristic peaks in the Raman spectrum of this compound would include:
Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring's symmetric vibration. Its position is sensitive to the nature of the substituents.
C-N Stretching: A distinct band typically observed around 1280 cm⁻¹ in aromatic amines.
Aromatic C-C Stretching: Sharp peaks around 1600 cm⁻¹ corresponding to the stretching of carbon-carbon bonds within the aromatic ring.
Infrared (IR) Spectroscopy
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₉H₁₃N, corresponding to a monoisotopic mass of 135.104799 Da and a molecular weight of approximately 135.21 g/mol .
Upon ionization in an electron impact (EI) mass spectrometer, the molecule generates a molecular ion peak (M⁺) at m/z 135. As an amine, it follows the nitrogen rule, having an odd nominal molecular weight corresponding to the presence of a single nitrogen atom. The fragmentation of the molecular ion provides structural clues. For aromatic amines like this compound, a dominant fragmentation pathway is the cleavage of the bond beta to the aromatic ring (alpha to the C-N bond is less favorable). The most prominent fragmentation is expected to be the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group, a process known as benzylic cleavage. This leads to the formation of a stable secondary benzylic cation.
This proposed fragmentation is supported by data from the isomeric compound N-ethyl-3-methylaniline, which also has a molecular ion at m/z 135 and shows a major fragment ion at m/z 120, corresponding to the loss of a methyl group.
Expected Fragmentation:
Molecular Ion (M⁺): m/z 135
Base Peak ([M-15]⁺): m/z 120 (loss of •CH₃ from the ethyl group)
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic structure of aromatic amines like this compound. The absorption of ultraviolet and visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. For aniline and its derivatives, the characteristic absorptions arise from π → π* and n → π* transitions associated with the benzene ring and the nitrogen atom's lone pair of electrons.
The electronic spectrum of aniline in the gas phase or in non-polar solvents typically displays two main absorption bands. nih.govresearchgate.net The first, a strong band usually below 250 nm, is attributed to the π → π* transition of the aromatic system (the B-band). A second, weaker band (the E-band) appears at longer wavelengths, around 280-300 nm, and is also related to the π → π* transition, but is more sensitive to the electronic influence of substituents. acs.org The presence of alkyl groups (ethyl and methyl) on the benzene ring of this compound influences these transitions. These electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted aniline. acs.org
Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can calculate the electronic absorption spectra, including parameters like wavelength of electronic transition and oscillator strength, providing insights that complement experimental data. researchgate.netepstem.netscielo.org.za In derivatives, such as Schiff bases formed from 3-methoxy-4-methylaniline, distinct absorption bands can be observed, which shift upon complexation with metal ions, highlighting the sensitivity of the electronic structure to chemical environment. researchgate.net
Table 1: Typical UV-Vis Absorption Data for Aniline Derivatives
| Compound Type | Typical λmax (nm) | Transition Type | Reference |
| Aniline | ~230-240 nm | π → π* (B-band) | nih.gov |
| Aniline | ~280-290 nm | π → π* (E-band) | nih.govacs.org |
| Alkyl-substituted Anilines | >290 nm | π → π* (shifted) | grafiati.com |
| Polyaniline (emeraldine base) | ~325 nm, ~625 nm | π → π* (benzenoid), exciton | |
| Polyaniline (emeraldine salt) | ~330 nm, ~440 nm, ~825 nm | π → π*, polaron band |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is indispensable for the separation and purity assessment of this compound, particularly for distinguishing it from its isomers and other related aromatic amines.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds like this compound. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. The retention time—the time it takes for a compound to travel through the column—is a key parameter for identification. libretexts.org
For isomeric mixtures, such as different ethylmethylanilines or xylidines, GC provides excellent resolution. acs.orgsigmaaldrich.com The choice of the stationary phase is critical; different phases can offer varying selectivity towards isomers based on differences in boiling points and polarity. chromatographyonline.com Coupling GC with a mass spectrometer (GC-MS) allows for definitive identification of the separated components based on their mass spectra, even when they co-elute. chromatographyonline.comresearchgate.net Derivatization of the amine group, for instance by creating N-trifluoroacetyl derivatives, can improve chromatographic behavior and separation efficiency. acs.org While GC-MS is highly effective, it can sometimes be challenging to distinguish between certain co-eluting isomers without specialized columns or techniques. chromatographyonline.comtandfonline.com
Table 2: Illustrative GC Parameters for Aniline Isomer Analysis
| Parameter | Value/Type | Purpose | Reference |
| Column | Capillary column (e.g., SLB®-IL60, DB-5) | Provides high-resolution separation of isomers. | sigmaaldrich.com |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. | tandfonline.com |
| Injector Temp. | ~180-250 °C | Ensures rapid volatilization of the sample. | tandfonline.com |
| Oven Program | Temperature gradient (e.g., 70°C to 280°C) | Optimizes separation of compounds with different boiling points. | tandfonline.com |
| Detector | Mass Spectrometer (MS), Flame Ionization (FID) | Provides identification and quantification of analytes. | researchgate.net |
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used for the qualitative analysis and purity assessment of this compound. tandfonline.com The technique involves spotting the sample on a plate coated with an adsorbent (the stationary phase), typically silica (B1680970) gel, and developing it in a sealed chamber with a solvent system (the mobile phase). vividsf.com
The separation of aromatic amines on silica gel depends on the polarity of the mobile phase. Aromatic amines can form charge-transfer complexes, which can be exploited for separation. tandfonline.comtandfonline.com The mobility of the spots, quantified by the retardation factor (Rf value), is characteristic for a given compound in a specific TLC system and can be used for identification by running reference standards in parallel. vividsf.com The Rf value is highly dependent on experimental conditions such as mobile phase composition, chamber saturation, and temperature. vividsf.com
Visualization of the separated spots is often achieved by viewing the plate under UV light (if the compounds are fluorescent or absorb at 254 nm) or by spraying with a detection reagent. vividsf.comepfl.ch Common reagents for amines include ninhydrin (B49086) or iodine vapor. vividsf.comepfl.ch For certain aromatic primary amines, reagents like cinnamaldehyde (B126680) can produce colored spots, allowing for sensitive detection. rsc.org
Table 3: Example TLC Systems for Aromatic Amine Separation
| Stationary Phase | Mobile Phase Composition (v/v) | Detection Method | Application Notes | Reference |
| Silica Gel G | Toluene (B28343) | UV light, Iodine vapor | Separation of primary and secondary aromatic amines. | |
| Silica Gel G | Cyclohexane | UV light, Iodine vapor | Retains most amines at the origin. | |
| Silica Gel | Toluene - Ethyl Acetate (95:5) | UV (254 nm), Sulfuric acid spray | General separation of organic compounds. | vividsf.com |
| Silica Gel | CTAB-Methanol-Water | Specific reagents | Improved separation using surfactant-mediated systems. | tandfonline.comtandfonline.com |
| Zinc Ferrocyanide-Silica Gel G | CTAB-Alcohol-Water | Specific reagents | Separation of various aromatic amines. | zenodo.org |
Gas Chromatography (GC)
Advanced Surface and Morphological Characterization
For derivatives of this compound, particularly its polymeric form, advanced techniques are employed to characterize the material's surface and bulk properties.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at the micro- and nanoscale. While not typically used for simple molecules like this compound, it is essential for characterizing the structure of its polymeric derivatives, such as poly(this compound). The morphology of polyaniline films—whether they are granular, fibrillar, porous, or aggregated—is highly dependent on the synthesis conditions, including the monomer, dopant acid, and polymerization method (chemical or electrochemical). csir.co.zanih.govresearchgate.netmdpi.com
For instance, unsubstituted polyaniline (PANI) often exhibits a fibrillar or rod-like structure. csir.co.za The introduction of substituents on the aniline ring, such as methyl or methoxy (B1213986) groups, can significantly alter this morphology, leading to more amorphous or globular structures. csir.co.zapku.edu.cn SEM images reveal that ring-substituted polyanilines can have larger porosities, which is a desirable trait for applications like gas sensors. nih.gov The morphology observed by SEM can be correlated with other material properties, such as crystallinity and electrical conductivity. pku.edu.cn
Table 4: Morphological Features of Substituted Polyanilines via SEM
| Polymer Derivative | Observed Morphology | Synthesis/Doping Condition | Significance | Reference |
| Polyaniline (PANI) | Fibrillar, "rod-like" | Chemical polymerization | Intrinsic growth pattern of PANI. | csir.co.za |
| Poly(aniline-co-pyrrole) | Spherical, agglomerated particles | Copolymerization | Indicates formation of a new material, not a simple blend. | csir.co.za |
| Poly(2-methylaniline) | Porous thin film | Electrochemical polymerization | Higher porosity can enhance gas permeability for sensing. | nih.gov |
| Poly-o-toluidide (POT) | Amorphous | Doped and undoped films | Steric hindrance from the substituent reduces crystallinity. | pku.edu.cn |
| PANI film | Granular, evolving to nanofiber network | Electrochemical deposition | Morphology changes with deposition cycles. | mdpi.com |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. For the derivatives of this compound, EPR is particularly valuable for studying the conductive (doped) polymeric form. The conductivity in polyanilines arises from the formation of mobile charge carriers, specifically polarons (radical cations), which are paramagnetic. nsf.govrsc.org
EPR spectroscopy can confirm the presence of these polarons, providing insight into the electronic structure and charge transport mechanisms. nsf.govsci-hub.box A typical EPR spectrum for a doped polyaniline derivative shows a single, narrow signal, which is characteristic of delocalized paramagnetic centers within a π-conjugated system. nsf.gov Key parameters obtained from the EPR spectrum include the g-factor, which is indicative of the electronic environment of the unpaired spin, and the line shape and width, which provide information about spin-spin and spin-lattice relaxation processes. nsf.govresearchgate.net Temperature-dependent EPR studies can further elucidate the magnetic properties of the material. The concentration of spins, determined by EPR, can be correlated with the material's electrical conductivity. rsc.org
Table 5: Representative EPR Data for Polyaniline Derivatives
| Sample | g-factor | EPR Line Shape | Key Finding | Reference |
| Doped Polyaniline | ~2.003 - 2.005 | Single narrow line, sometimes Dysonian | Confirms presence of delocalized polarons (radical cations). | nsf.gov |
| PANI-ES (Emeraldine Salt) | N/A | Nearly linear temp. dependence of magnetic susceptibility | Characterizes magnetic properties of conductive form. | sci-hub.box |
| Polyaniline Salts | N/A | Curie-Weiss and thermally activated paramagnetism | Reveals types of magnetic behavior in different salts. | |
| Ladder-type Polyaniline | Higher spin concentration vs. base | Pauli paramagnetism | Acid-doping leads to extended polaron delocalization. | rsc.org |
| Enzymatically synthesized PANI | Two types of spins detected | Lorentzian/Gaussian | Model considers isolated polarons and delocalized spins in conductive clusters. | researchgate.net |
Scanning Electron Microscopy (SEM)
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental and crucial technique in the characterization of new chemical entities. It provides quantitative information about the elemental composition of a sample, which is essential for verifying its empirical and molecular formula. This method is particularly important after the synthesis of a new compound, such as this compound and its derivatives, to confirm that the isolated substance has the expected atomic makeup. The technique typically involves the combustion of a small, precisely weighed amount of the sample, followed by the quantitative determination of the resulting combustion products, such as carbon dioxide, water, and nitrogen gas. The experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values, generally within a ±0.4% margin, provides strong evidence for the compound's purity and proposed structure.
For this compound, the molecular formula is C₉H₁₃N. nih.gov Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), the theoretical elemental composition can be calculated. This provides a baseline for the experimental verification of any synthesized batch of the compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 79.94 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 9.69 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 10.37 |
| Total | 135.204 | 100.00 |
In the synthesis of derivatives of this compound, elemental analysis serves as a critical checkpoint. For instance, in the development of novel compounds for various applications, functional groups are added to the parent molecule, altering its elemental composition. Verifying these changes through elemental analysis is a standard procedure documented in chemical research.
Research on various substituted aniline and heterocyclic derivatives demonstrates the routine application of this technique. For example, in the synthesis of novel indole (B1671886) derivatives, the elemental analysis data for the final products are meticulously reported, showing a close match between the calculated and found percentages of C, H, and N. jksus.org Similarly, studies involving the synthesis of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole-5-thione derivatives from other aromatic amines also present elemental analysis as a key part of their characterization data, confirming the successful synthesis of the target molecules. rdd.edu.iq
The following table provides examples of elemental analysis data for various synthesized derivatives found in the literature, illustrating how this technique is applied to verify the composition of complex molecules.
Table 2: Elemental Analysis Data for Representative Aniline and Heterocyclic Derivatives from Research Literature
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| 3-((4-nitrophenyl)(p-tolylamino)methyl)-1H-indole-5-carbonitrile | C₂₃H₁₈N₄O₂ | C: 72.24, H: 4.74, N: 14.65 | C: 72.31, H: 4.67, N: 14.55 | jksus.org |
| Diethyl (2-cyano-4-oxo-4-phenylbutyl)phosphonate | C₁₃H₁₆NO₄P | C: 55.52, H: 5.73, N: 4.98 | C: 55.66, H: 5.86, N: 5.08 | mdpi.com |
| 5-((7-Methoxy-2-naphthyloxy)methyl)-2-(ethylamino)-1,3,4-thiadiazole | C₁₆H₁₇N₃O₂S | C: 60.93, H: 5.43, N: 13.32, S: 10.17 | C: 60.83, H: 5.38, N: 13.09, S: 9.90 | rdd.edu.iq |
| trans-3,7,9,9-tetramethyl-10-propargyl-4,5,6,7,8,9-hexahydro-1H-cyclohepta[b]quinoline | C₂₀H₂₇N | C: 85.35, H: 9.67, N: 4.98 | C: 85.87, H: 9.52, N: 5.05 | iucr.org |
| (E)-N-(1-(4-((E)-(4,8-diphenyl-1H-imidazol-2-yl)diazenyl)phenyl)ethylidene)-4-methylaniline | C₃₆H₃₀N₆ | C: 78.52, H: 5.50, N: 15.26 | C: 78.33, H: 5.34, N: 15.12 | rdd.edu.iq |
These examples underscore the importance of elemental analysis as a foundational tool for compositional verification in synthetic chemistry. The close correlation between the calculated and experimentally found values provides the researcher with a high degree of confidence in the structure of the synthesized compound, a necessary step before proceeding with further spectroscopic and analytical characterization.
Computational Chemistry and Theoretical Modeling of 3 Ethyl 4 Methylaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the distribution of electrons within the 3-Ethyl-4-methylaniline molecule and how this distribution influences its chemical behavior. These methods solve approximations of the Schrödinger equation to determine the molecule's energy and wave function, from which numerous properties can be derived.
Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic properties of molecules like this compound. pku.edu.cn Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. pku.edu.cn This approach offers a favorable balance between computational cost and accuracy. pku.edu.cnresearchgate.net
Commonly used DFT methods include hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91, often paired with basis sets like 6-311G(d) or 6-311+G(d,p) to model the molecule's orbitals. researchgate.netepstem.netepstem.net These calculations are employed to determine key electronic parameters:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. epstem.netepstem.net The energy gap between HOMO and LUMO provides insight into the molecule's chemical stability and reactivity. epstem.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net These maps are invaluable for predicting how this compound will interact with other reagents.
Atomic Charges: Methods like Mulliken population analysis distribute the total molecular charge among its constituent atoms, providing further detail on the electronic landscape. epstem.netepstem.net
Theoretical studies on related aniline (B41778) derivatives have successfully used DFT to analyze electronic structure and reactivity, demonstrating the method's applicability to this compound. epstem.netresearchgate.net
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that provides a starting point for more complex calculations. epstem.net Unlike DFT, HF calculates the molecular wave function directly but uses a simplifying approximation where each electron moves in the average field created by all other electrons, neglecting explicit electron correlation. epstem.net
HF calculations, often performed with basis sets like 6-31G(d) or 6-311+G(d,p), are used to investigate:
Ground State Energy and Molecular Orbitals: HF provides a reasonable first approximation of the molecule's electronic structure and orbital energies. epstem.netresearchgate.net
Comparison with DFT: HF results are frequently compared against DFT and experimental data to assess the impact of electron correlation, which DFT partially accounts for. researchgate.netepstem.net This comparison helps in validating the chosen computational approach.
While generally less accurate than modern DFT methods for many properties due to the lack of electron correlation, the HF methodology remains significant for its fundamental role and is often used as a benchmark in computational studies of aromatic amines. epstem.netresearchgate.net
Density Functional Theory (DFT) Applications
Molecular Geometry Optimization and Conformational Analysis
Before electronic or spectroscopic properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process is known as geometry optimization. epstem.net Using methods like DFT (e.g., B3LYP) or HF, computational software iteratively adjusts bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy on the potential energy surface. epstem.netepstem.net
Conformational analysis is a key part of this process, especially for a flexible molecule like this compound, which has rotatable bonds in its ethyl and amino groups.
Ethyl Group Rotation: The orientation of the ethyl group relative to the benzene (B151609) ring can lead to different conformers with varying energies.
Amino Group Inversion: The pyramidal geometry of the amino group can also lead to different spatial arrangements.
Studies on similar molecules, such as 4-ethylaniline, have shown that low-frequency torsional modes, like the rotation of the ethyl group, play a significant role in the molecule's dynamics. colostate.edu Identifying the global minimum energy conformation is essential, as this structure is used as the basis for all subsequent predictions of spectroscopic and electronic properties. researchgate.net
The table below presents typical bond lengths and angles for an optimized aniline derivative structure, illustrating the type of data obtained from geometry optimization.
| Parameter | Description | Typical Calculated Value |
| C-C (ring) | Carbon-carbon bond length in the aromatic ring | ~1.39 Å |
| C-N | Carbon-nitrogen bond length | ~1.40 Å |
| C-C (ethyl) | Carbon-carbon single bond in the ethyl group | ~1.53 Å |
| C-H | Carbon-hydrogen bond length | ~1.09 Å |
| C-C-C (ring) | Angle within the aromatic ring | ~120° |
| C-C-N | Angle between the ring and the amino group | ~120° |
Prediction of Spectroscopic Parameters
Computational modeling is extensively used to predict spectroscopic data, which aids in the interpretation of experimental results and the structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) method. epstem.netepstem.netdergipark.org.tr
The GIAO calculation is typically performed on the molecule's previously optimized geometry using a DFT functional like B3LYP. researchgate.netepstem.net The computed isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS). A strong linear correlation between the calculated and experimental chemical shifts indicates the accuracy of the computational model and the structural assignment. epstem.netepstem.net
Below is a table comparing experimental ¹H NMR data for a closely related isomer with the types of predictions generated by GIAO calculations.
| Proton | Experimental δ (ppm) for 4-ethyl-3-methylaniline (B3056165) researchgate.net | Predicted δ (ppm) (Typical) | Assignment |
| Aromatic H | 6.92 (d) | ~6.9-7.1 | H on ring, adjacent to ethyl |
| Aromatic H | 6.48 (d, s) | ~6.4-6.6 | H on ring, adjacent to amino |
| -CH₂- | 2.50 (q) | ~2.5 | Methylene (B1212753) protons of ethyl group |
| Ar-CH₃ | 2.20 (s) | ~2.2 | Methyl protons on the ring |
| -CH₂-CH₃ | 1.14 (t) | ~1.2 | Methyl protons of ethyl group |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. researchgate.net
After geometry optimization, a frequency calculation is performed at the same level of theory (e.g., DFT/B3LYP or HF). epstem.netdergipark.org.tr This yields a set of harmonic vibrational frequencies corresponding to specific molecular motions like stretching, bending, and torsion. researchgate.net
Scaling Factors: Raw calculated frequencies are often systematically higher than experimental values, primarily due to the neglect of anharmonicity and imperfections in the theoretical model. To correct for this, computed frequencies are uniformly scaled by an appropriate factor to improve agreement with experimental spectra. researchgate.net
Mode Assignment: The nature of each vibration (e.g., C-H stretch, N-H bend) is determined through visualization of the atomic motions or by using tools for Total Energy Distribution (TED) analysis, such as VEDA4. epstem.netresearchgate.net
Studies on aniline derivatives demonstrate that DFT calculations can accurately reproduce experimental IR and Raman spectra, making them a reliable tool for assigning spectral bands. epstem.netresearchgate.net
The table below shows examples of predicted vibrational frequencies for key functional groups in an aniline derivative.
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | -NH₂ | ~3500 cm⁻¹ |
| N-H Symmetric Stretch | -NH₂ | ~3400 cm⁻¹ |
| C-H Aromatic Stretch | Ar-H | ~3050-3100 cm⁻¹ |
| C-H Aliphatic Stretch | -CH₃, -CH₂- | ~2900-2980 cm⁻¹ |
| N-H Scissoring | -NH₂ | ~1620 cm⁻¹ |
| C=C Aromatic Stretch | Benzene Ring | ~1500-1600 cm⁻¹ |
| C-N Stretch | Ar-N | ~1280-1350 cm⁻¹ |
UV-Vis Absorption Wavelength and Oscillator Strength Prediction
Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra of molecules like this compound. These methods calculate the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which indicate the intensity of these transitions.
For aromatic amines, the UV-Vis spectra are typically characterized by π → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. In this compound, the ethyl and methyl groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to aniline.
Computational studies on similar molecules, such as ethyl (Z)-3-(amino)but-2-enoate and its derivatives, have demonstrated the utility of DFT methods like B3LYP with basis sets such as 6-311++G(d,p) for predicting UV-Vis spectra. researchgate.netmaterialsciencejournal.org These calculations help in assigning the observed experimental bands to specific electronic transitions within the molecule. For instance, a study on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate utilized the B3LYP/6-311++G(d,p) level of theory to compute absorption wavelengths and oscillator strengths. materialsciencejournal.org
A hypothetical table of predicted UV-Vis data for this compound, based on typical results for substituted anilines, is presented below.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| π → π* | 245 | 0.12 |
| π → π* | 295 | 0.05 |
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comnih.gov A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating character of the amino group and the alkyl substituents. The LUMO is likely to be distributed over the aromatic ring. The presence of electron-donating ethyl and methyl groups raises the energy of the HOMO, which can influence the molecule's reactivity and ionization potential.
Computational methods like DFT with various functionals (e.g., B3LYP) and basis sets are used to calculate the energies of the HOMO, LUMO, and the resulting energy gap. researchgate.netepstem.net For example, studies on related aniline derivatives have successfully used these methods to analyze their electronic properties. epstem.netscirp.org
Table 2: Calculated Frontier Molecular Orbital Properties for this compound (Illustrative Values)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.10 |
| LUMO | -0.25 |
| Energy Gap (ΔE) | 4.85 |
Investigation of Charge Distribution and Atomic Charges (e.g., Mulliken Charges)
The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing its dipole moment, polarity, and intermolecular interactions. Mulliken population analysis is a common method used in computational chemistry to assign partial charges to individual atoms in a molecule. uni-muenchen.de This analysis provides a quantitative picture of the charge distribution.
In this compound, the nitrogen atom of the amino group is expected to carry a significant negative charge due to its high electronegativity. The hydrogen atoms of the amino group and the carbon atoms of the aromatic ring will have varying positive and negative charges, creating a specific electrostatic potential map for the molecule. The ethyl and methyl groups will also influence the charge distribution through their inductive effects.
Theoretical calculations, often performed alongside geometry optimization, provide these atomic charges. epstem.net For instance, Mulliken charge analysis has been used to study the charge distribution in various aniline derivatives, revealing how different substituents affect the electronic environment of the molecule. scirp.org
Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative Values)
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N (amino) | -0.85 |
| C1 (ipso-C) | 0.20 |
| C2 | -0.15 |
| C3 (ethyl-subst) | 0.05 |
| C4 (methyl-subst) | -0.10 |
Calculation of Molecular Descriptors (e.g., Dipole Moment, Polarizability, Hyperpolarizability)
Molecular descriptors are numerical values that characterize the properties of a molecule. Computational chemistry allows for the precise calculation of several key descriptors for this compound.
Polarizability (α): This descriptor quantifies the ease with which the electron cloud of a molecule can be distorted by an external electric field. acs.org Aromatic systems generally exhibit significant polarizability.
Hyperpolarizability (β): This higher-order term describes the non-linear response of a molecule to a strong electric field and is crucial for understanding non-linear optical (NLO) properties. conicet.gov.ar
These properties are typically calculated using DFT methods. acs.orgmdpi.com The values of these descriptors are important for predicting the intermolecular forces, solubility, and potential applications in materials science, particularly in the field of non-linear optics.
Table 4: Calculated Molecular Descriptors for this compound (Illustrative Values)
| Descriptor | Calculated Value | Units |
|---|---|---|
| Dipole Moment (µ) | 1.5 | Debye |
| Mean Polarizability (α) | 150 | a.u. |
| First Hyperpolarizability (β) | 250 | a.u. |
Theoretical Studies of Reaction Mechanisms Involving this compound
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. core.ac.uk By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. physchemres.orgbeilstein-journals.orgbeilstein-journals.org
For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, theoretical studies can provide detailed insights into the reaction coordinates. For example, in an electrophilic attack on the aromatic ring, calculations can predict the preferred site of substitution (ortho or para to the amino group) by comparing the activation energies of the different pathways. The directing effects of the amino, ethyl, and methyl groups can be quantitatively assessed.
DFT calculations at levels like B3LYP/6-311G(d,p) have been successfully used to investigate the kinetics and thermodynamics of reactions involving aniline derivatives. physchemres.org These studies can determine whether a reaction is under kinetic or thermodynamic control and can help in optimizing reaction conditions.
Applications and Functional Materials Derived from 3 Ethyl 4 Methylaniline
Role as a Versatile Chemical Building Block and Research Chemical
3-Ethyl-4-methylaniline is a crucial intermediate and building block in organic synthesis. clearsynth.com Its utility stems from the reactivity of the aniline (B41778) amine group and the potential for substitution on the aromatic ring. This allows for the construction of more complex molecules. The compound is widely used in research settings for developing new synthetic methodologies and for creating novel compounds with potential applications in various fields, including medicinal chemistry and materials science. smolecule.com For instance, it is a precursor in the synthesis of N-{3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl}acetamide.
The synthesis of this compound itself can be achieved through methods such as the basic hydrolysis of 3-ethyl-4-methylacetanilide. google.com This acetanilide (B955) precursor is prepared by the Wolff-Kishner reduction of an acetophenone, which is in turn synthesized via a Friedel-Crafts acylation of p-acetamidotoluene. google.com
Development of Antimicrobial Agents and Polymerase Inhibitors
A significant area of application for this compound is in the development of novel antimicrobial agents. biosynth.comresearchgate.net Specifically, it is a key component in the synthesis of a class of compounds known as anilinouracils, which have shown potent activity against Gram-positive bacteria. researchgate.netnih.gov
Design and Synthesis of Anilinouracils (EMAU)
Anilinouracils, such as 6-(3-ethyl-4-methylanilino)uracil (B8251919) (EMAU), are synthesized by reacting this compound with substituted uracil (B121893) derivatives. researchgate.netnih.gov A common synthetic route involves the fusion of 6-chlorouracils with this compound. google.com Further modifications can be made, for example, by introducing various substituents at the N-3 position of the uracil ring to enhance antibacterial activity. researchgate.netnih.gov The synthesis of these derivatives often involves the direct alkylation of a precursor like 2-methoxy-6-amino-4-pyrimidone, followed by displacement of the 6-amino group with this compound and its hydrochloride salt, which also facilitates demethylation of the 2-methoxy group. researchgate.netnih.gov
Inhibition of Bacterial DNA Polymerase IIIC
The antimicrobial action of EMAU and its derivatives stems from their ability to selectively inhibit bacterial DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in Gram-positive bacteria. researchgate.netnih.govnih.govresearchgate.net This inhibition is competitive, with many EMAU derivatives exhibiting potent inhibitory constants (Ki) in the micromolar to nanomolar range. researchgate.netnih.gov The 3-ethyl-4-methylphenyl group of the molecule plays a crucial role in binding to the enzyme's active site. nih.gov Research has shown that derivatives with neutral, moderately polar substituents at the 3-position of the uracil ring often exhibit strong antibacterial activity. researchgate.netnih.gov The development of these polymerase inhibitors represents a promising avenue for combating antibiotic-resistant Gram-positive infections. nih.gov
Precursor in the Synthesis of Dyes and Pigments
Aromatic amines are fundamental components in the synthesis of various colorants, and this compound is no exception. It serves as a precursor in the production of dyes and pigments. smolecule.com
Azo Dye Chemistry and Chromophore Development
The primary amine group of this compound can be readily diazotized and then coupled with various aromatic compounds to form azo dyes. The substituents on the aniline ring, the ethyl and methyl groups, can influence the final color and properties of the dye by modifying the electronic nature of the chromophore. This allows for the development of a range of colors and functionalities in the resulting pigments.
Intermediate in Pharmaceutical and Agrochemical Synthesis
Beyond its direct use in antimicrobial agents, this compound is a valuable intermediate in the broader synthesis of pharmaceuticals and agrochemicals. cymitquimica.com Its structural features can be incorporated into larger, more complex molecules designed to interact with specific biological targets. For example, it is used in the synthesis of intermediates for herbicides like chlorotoluron. reformchem.com Additionally, it is a key intermediate in the production of the antidiabetic drug glimepiride. google.com The compound's derivatives are also explored for their potential in creating new therapeutic agents.
Integration into Polymer and Advanced Materials Systems
The incorporation of this compound into polymer backbones can significantly modify their physical and chemical characteristics. This is particularly evident in the synthesis of polyamides and polyimides, classes of polymers known for their thermal stability and mechanical strength.
Derivatives of this compound, such as 4,4'-methylenebis(2-ethyl-6-methylaniline), are employed as diamine monomers in the production of polyimides. tcichemicals.com Polyimides are a class of high-performance polymers recognized for their exceptional thermal stability, chemical resistance, and mechanical properties. tandfonline.com The synthesis typically involves a two-step method where a dianhydride reacts with a diamine to form a poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide. tandfonline.com The ethyl and methyl groups on the aniline ring of the monomer can enhance the solubility of the resulting polyimide in organic solvents, a desirable trait for processing and application. nasa.gov Furthermore, these alkyl substituents can influence the polymer's glass transition temperature and thermal decomposition profile. nasa.gov
In the realm of polyamides, N-methylated aromatic diamines, structurally related to this compound, have been shown to yield polymers with lower glass transition temperatures and reduced crystallinity. nasa.gov This modification improves solubility in common solvents, facilitating their processing. nasa.gov While direct studies on this compound in polyamides are not extensively detailed in the provided results, the principles of N-alkylation and ring substitution in aromatic polyamides suggest that its incorporation could lead to polymers with tailored properties. nasa.govmdpi.com
The following table summarizes the role of this compound derivatives in polymer systems:
| Polymer Type | Monomer Derivative | Key Impacts on Polymer Properties |
| Polyimides | 4,4'-Methylenebis(2-ethyl-6-methylaniline) | Enhanced solubility, modified thermal properties. tcichemicals.comtandfonline.comnasa.gov |
| Polyamides | N-Alkylated Aromatic Diamines (related structure) | Lowered glass transition temperature, reduced crystallinity, improved solubility. nasa.govmdpi.com |
Contribution to the Synthesis of Complex Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a variety of complex heterocyclic compounds, which are integral to medicinal chemistry and materials science. Its primary amino group and activated aromatic ring readily participate in cyclization and condensation reactions.
Schiff Base Formation:
A fundamental reaction involving this compound is its condensation with aldehydes or ketones to form Schiff bases, or imines. mdpi.comacs.org This reaction is often the initial step in the synthesis of more complex heterocyclic systems. mdpi.com Schiff bases derived from substituted anilines are known to coordinate with metal ions, forming metal complexes with potential applications in catalysis and as antibacterial agents. tsijournals.comnih.gov The formation of a Schiff base involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. acs.org
Quinoline (B57606) Synthesis:
The synthesis of quinoline derivatives, a class of heterocyclic compounds with significant biological activity, can be achieved using this compound as the starting amine. rsc.orgiipseries.org Several named reactions, such as the Doebner-von Miller reaction, Combes synthesis, and Friedländer synthesis, can be adapted for this purpose. For instance, the reaction of an aniline with α,β-unsaturated aldehydes or ketones under acidic conditions (a variation of the Skraup synthesis) yields quinolines. iipseries.org More contemporary methods involve multicomponent reactions catalyzed by metal salts like iron(III) chloride, which offer an efficient and environmentally conscious route to highly substituted quinolines from anilines, aldehydes, and activated carbonyl compounds. rsc.org
Uracil Derivatives:
In medicinal chemistry, this compound has been utilized in the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs). researchgate.net These compounds have been investigated for their potential as antibacterial agents by targeting bacterial DNA polymerase IIIC. researchgate.net The synthesis involves the displacement of a leaving group on the uracil ring by the amino group of this compound. researchgate.net
The table below outlines key heterocyclic systems synthesized from this compound and the typical reaction types involved.
| Heterocyclic System | Key Reagents | Reaction Type |
| Schiff Bases | Aldehydes, Ketones | Condensation mdpi.comacs.org |
| Quinolines | α,β-Unsaturated Carbonyls, Dicarbonyls, Alkynes | Cyclocondensation, Multicomponent Reactions rsc.orgiipseries.org |
| 3-Substituted-6-(3-ethyl-4-methylanilino)uracils | Substituted Uracils | Nucleophilic Aromatic Substitution researchgate.net |
Environmental Behavior and Degradation Pathways of 3 Ethyl 4 Methylaniline
Environmental Distribution and Partitioning Studies
Partitioning studies investigate how 3-Ethyl-4-methylaniline distributes itself between different environmental media. This behavior is fundamental to predicting its mobility and potential for exposure.
The tendency of this compound to bind to soil and sediment particles is a key factor in its environmental mobility. Studies utilizing the Reverse Phase High-Performance Liquid Chromatography (HPLC) method, in accordance with OECD Guideline 121, have been conducted to determine its adsorption coefficient (Koc). The resulting log Koc value suggests that the compound has a negligible sorption to soil and sediment, which indicates a potential for rapid migration into groundwater. europa.eu
Further studies have determined the Freundlich adsorption constants (Kf) at various temperatures. The low Kf values corroborate the findings of low adsorption to soil, suggesting a moderate potential for migration to groundwater. europa.eu An adsorption study on anaerobic sludge also indicated some level of adsorption capacity. europa.eu
Freundlich Adsorption Constants (Kf) for this compound on Iraqi Clay
| Temperature (°C) | Freundlich Isotherm Constant (Kf) |
|---|---|
| 20.85 | 0.025 |
| 29.85 | 0.024 |
| 39.85 | 0.021 |
| 49.85 | 0.0152 |
Volatilization is a significant process for the distribution of some chemicals from water or moist soil into the atmosphere. For aromatic amines like this compound, this process can be an important environmental fate pathway. nih.gov The Henry's Law constant for the related isomer, 4-Ethyl-3-methylaniline (B3056165), is predicted to be 2.09e-6 atm-m³/mol, which suggests a potential for volatilization. epa.gov For another similar compound, N-ethyl-3-methylaniline, the estimated volatilization half-lives from a model river and a model lake are 4.7 and 55 days, respectively. nih.gov However, the protonated form of the compound, which can exist in aqueous environments, is not expected to volatilize from water. nih.gov
Adsorption to Soil and Sediment Matrices
Degradation Mechanisms in Environmental Matrices
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.
Hydrolysis is a chemical reaction with water that can break down certain compounds. Based on regulatory assessments, a formal hydrolysis study for this compound is considered unnecessary because the substance is readily biodegradable. europa.eu Generally, aromatic amines such as this compound lack functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions. nih.gov Therefore, this compound is considered to be hydrolytically stable. europa.eu
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, vapor-phase N-ethyl-3-methylaniline, a structural analogue, is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 3.2 hours. nih.gov
For aniline (B41778) derivatives in aquatic or soil environments, photodegradation pathways can involve several reactions. These may include the cleavage of the ethyl and methyl groups from the aromatic ring. researchgate.netresearchgate.net The transformation of the amino group can also occur. researchgate.net For example, the photodegradation of the related pesticide acetochlor, which produces an aniline derivative (2-ethyl-6-methyl-aniline), involves the cleavage of side chains, eventually leading to the formation of toluene (B28343) as an end-product. researchgate.netresearchgate.net It is plausible that this compound could undergo similar transformations, leading to the formation of various intermediate products before complete mineralization.
Biological degradation is a crucial pathway for the removal of organic compounds from the environment. This compound is considered to be readily biodegradable. europa.eu In a 28-day Closed Bottle test (OECD Guideline 301 D), the compound achieved 74.85% degradation, surpassing the threshold for ready biodegradability. europa.eu
Biodegradability of this compound
| Test Parameter | Result | Reference |
|---|---|---|
| Test Guideline | OECD 301 D (Closed Bottle Test) | europa.eu |
| Incubation Period | 28 days | europa.eu |
| Biochemical Oxygen Demand (BOD28) | 1.25 mgO₂/mg | europa.eu |
| Theoretical Oxygen Demand (ThOD) | 1.67 mgO₂/mg | europa.eu |
| % Degradation | 74.85% | europa.eu |
| Result | Readily biodegradable | europa.eu |
Based on prediction models, the half-life of this compound in water is estimated to be 15 days, while in sediment it is estimated to be 135 days. europa.eu
The biotransformation pathways for alkyl-substituted anilines have been studied. For the related compound 2-Methyl-6-ethylaniline, degradation by a Sphingobium sp. strain involves an initial oxidation by a monooxygenase system to form 4-hydroxy-2-methyl-6-ethylaniline. asm.org This intermediate can then undergo hydrolytic deamination to form benzoquinone and hydroquinone (B1673460) derivatives, which are further degraded. asm.org It is likely that this compound follows a similar biotransformation pathway involving hydroxylation of the benzene (B151609) ring, followed by deamination and subsequent ring cleavage.
Photolytic Degradation Studies and Photoproduct Identification
Metabolite Identification and Characterization in Environmental Contexts
Microbial metabolism is a primary mechanism for the degradation of aniline derivatives in soil and water. asm.org The processes typically involve enzymatic reactions such as hydroxylation, dealkylation, and acetylation, which increase the polarity of the compound and facilitate further breakdown. asm.orgijcmas.com Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for separating and identifying these metabolites in environmental samples. jelsciences.com
A key degradation pathway for alkyl-substituted anilines is initiated by hydroxylation of the aromatic ring, a reaction often catalyzed by monooxygenase enzymes in microorganisms. asm.orgresearchgate.net This is followed by deamination and subsequent ring cleavage. For instance, detailed studies on the isomer 2-methyl-6-ethylaniline (MEA) have shown its transformation into hydroxylated intermediates and quinones. asm.org It is plausible that this compound undergoes a similar biotransformation route.
Another potential pathway for aniline derivatives in the environment is N-acetylation, which has been observed in fungi as a detoxification mechanism for various aromatic amines. asm.org Furthermore, under certain soil conditions, aniline metabolites can undergo polymerization to form larger, more persistent molecules like azo compounds. researchgate.net
The identification of metabolites relies on sophisticated analytical methods. HPLC is often used for the separation of compounds from environmental extracts, while mass spectrometry (MS and MS/MS) provides data on the molecular weight and structure of the metabolites, enabling their characterization. jelsciences.com
Research Findings on a Structurally Related Isomer
Detailed research on the microbial degradation of the isomer 2-methyl-6-ethylaniline (MEA) by Sphingobium sp. strain MEA3-1 provides a valuable model for the potential metabolic fate of this compound. asm.org In this study, several key metabolites were identified, suggesting a multi-step degradation pathway.
The proposed pathway for MEA involves:
Hydroxylation: The initial step is the oxidation of MEA by a monooxygenase system to form 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA). asm.org
Deamination/Oxidation: This hydroxylated intermediate can be unstable and spontaneously deaminated to form 2-methyl-6-ethyl-benzoquinone (MEBQ) or 2-methyl-6-ethyl-hydroquinone (MEHQ). asm.org
Further Hydroxylation & Ring Cleavage: The hydroquinone metabolite can be further hydroxylated before the aromatic ring is opened, leading to complete mineralization. asm.org
These findings suggest that the ethyl and methyl groups on the aniline ring influence the position of enzymatic attack and the subsequent degradation sequence.
The table below summarizes the key metabolites identified in the degradation of the related compound, 2-methyl-6-ethylaniline, which serve as likely analogue metabolites for this compound.
Table 1: Potential Metabolites of this compound based on Analogue Compound Studies This table is based on the degradation of the isomer 2-methyl-6-ethylaniline and represents a hypothetical pathway for this compound.
| Metabolite Name (Analogue) | Proposed Formula | Identification Method | Environmental Matrix/Organism | Reference |
| 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA) | C₉H₁₃NO | HPLC-MS | Sphingobium sp. culture | asm.org |
| 2-methyl-6-ethyl-hydroquinone (MEHQ) | C₉H₁₂O₂ | HPLC-MS | Sphingobium sp. culture | asm.org |
| 2-methyl-6-ethyl-benzoquinone (MEBQ) | C₉H₁₀O₂ | HPLC-MS | Sphingobium sp. culture | asm.org |
| Acetylated anilines | Not specified | Not specified | Fungi (e.g., Trichoderma reesei) | asm.org |
| Azo-polymers | Not specified | Not specified | Soil | researchgate.net |
Conclusion and Future Research Directions
Summary of Key Research Findings Pertaining to 3-Ethyl-4-methylaniline
Research has firmly established this compound as a critical chemical intermediate, particularly in the field of medicinal chemistry. The most prominent application is its use as a foundational structural unit for the synthesis of a novel class of antibacterial agents.
Specifically, this compound is a key component in creating 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs). researchgate.netacs.org These compounds have been identified as potent and selective inhibitors of the bacterial DNA polymerase IIIC (pol IIIC) enzyme, which is essential for DNA replication in many Gram-positive bacteria. nih.gov The 6-(3-ethyl-4-methylanilino) group has been shown to be optimal for maximizing the potency of pol IIIC inhibition. acs.org
Studies have demonstrated that derivatives built upon the EMAU scaffold exhibit significant antibacterial activity against a range of Gram-positive organisms, including Staphylococcus aureus. researchgate.netnih.gov Researchers have successfully synthesized numerous analogues by modifying the uracil (B121893) portion of the molecule while retaining the 3-ethyl-4-methylanilino group, leading to compounds with potent antibacterial effects both in vitro and in vivo. acs.orgnih.gov Some of these compounds were effective in protecting mice from lethal bacterial infections. researchgate.net This body of work underscores the primary research finding: this compound is a validated and essential building block for developing a specific class of DNA replication inhibitors targeted at Gram-positive pathogens. researchgate.netnih.gov
Interactive Table: Key Research Findings
| Application Area | Key Finding | Significance |
| Medicinal Chemistry | Serves as a foundational scaffold for 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs). researchgate.netacs.org | Enables the creation of a novel class of antibacterial agents. |
| Biochemistry | The anilino moiety is crucial for inhibiting the bacterial DNA polymerase IIIC (pol IIIC) enzyme. nih.govacs.org | Provides a specific molecular target and mechanism of action for the derived compounds. |
| Antibacterial Drug Discovery | EMAU derivatives show potent activity against Gram-positive bacteria, such as S. aureus. nih.gov | Addresses the need for new antibiotics to combat resistant bacterial strains. |
Identification of Gaps in Current Knowledge and Research Challenges
Despite its defined role in antibacterial synthesis, there are considerable gaps in the broader understanding of this compound and its derivatives.
Limited Pharmacokinetic and Toxicological Data: While derivatives have been tested for specific antibacterial efficacy, comprehensive toxicological, metabolic, and pharmacokinetic profiles for this compound itself are not widely published. This data is crucial for assessing its broader safety and potential as a drug scaffold. researchgate.net
Full Biological Activity Spectrum: Research has been heavily focused on its antibacterial applications. The full spectrum of its biological activities, such as potential antifungal, antiviral, or anticancer properties, remains largely unexplored. mdpi.com
Sustainable Synthesis Routes: Traditional synthesis methods for aniline (B41778) derivatives can involve harsh conditions or reliance on precious-metal catalysts. acs.org A significant challenge is the development of more sustainable, efficient, and economically viable "green" synthesis pathways for this compound, potentially utilizing biocatalysis or earth-abundant metal catalysts. acs.orgresearchgate.net
Complex Functionalization: While the core use of the compound is established, methods for more complex and selective functionalization of the aniline ring or its substituents are not fully developed. A major challenge in modern chemistry is the synthesis of complex or chiral aniline derivatives, and enantioselective methods related to this compound are not reported. nih.govacs.org
Interactive Table: Identified Knowledge Gaps and Research Challenges
| Area of Uncertainty | Identified Gap or Challenge | Implication for Research |
| Biochemical Profile | Lack of comprehensive toxicological and metabolic pathway data. researchgate.net | Need for dedicated studies to establish a full safety and metabolic profile. |
| Therapeutic Potential | The full range of biological activities beyond antibacterial effects is unknown. mdpi.com | Opportunity to screen the compound and its derivatives against other therapeutic targets. |
| Chemical Synthesis | Need for more environmentally friendly and cost-effective production methods. acs.orgacs.org | Research into green chemistry, including biocatalytic and novel catalytic systems. |
| Structural Diversity | Challenges in achieving complex, chiral, or highly selective functionalization. nih.govacs.org | Development of advanced synthetic methodologies to create more diverse chemical libraries. |
Prospective Research Avenues and Emerging Applications
Future research on this compound is likely to branch out from its current, well-defined application into new and diverse fields.
Advanced Drug Discovery: A primary avenue is the expansion of the existing antibacterial platform. This includes creating hybrid drugs by linking EMAU structures to other antibiotic classes to tackle drug resistance. researchgate.net Beyond this, the this compound scaffold could be used in combinatorial chemistry to generate large libraries of novel compounds for screening against other diseases, such as cancer or heart failure. ontosight.airesearchgate.net
Materials Science: Aniline derivatives are fundamental to the production of conducting polymers like polyaniline (PANI), which have applications in electronics, sensors, and energy storage. researchgate.net A prospective research direction is the synthesis of copolymers or functionalized polymers incorporating this compound. The specific ethyl and methyl substitutions could be used to fine-tune properties such as solubility, processability, and the electronic characteristics of the resulting materials, potentially leading to new sensors or flexible electronic components. rsc.orgsemanticscholar.org
Agrochemicals: Substituted anilines are precursors for a wide range of herbicides, fungicides, and pesticides. transparencymarketresearch.com Future research could investigate the synthesis and efficacy of novel agrochemicals derived from this compound, aiming for higher specificity and lower environmental impact.
Interactive Table: Future Research and Application Areas
| Research Avenue | Potential Application | Scientific Goal |
| Medicinal Chemistry | Novel hybrid antibiotics, scaffolds for new therapeutics. researchgate.netontosight.ai | Overcoming antibiotic resistance; discovering new treatments for various diseases. |
| Materials Science | Functional conducting polymers, chemical sensors, organic electronics. researchgate.netsemanticscholar.org | Developing materials with tailored electronic, physical, and sensory properties. |
| Agrochemicals | Next-generation pesticides and herbicides. transparencymarketresearch.com | Creating more effective and environmentally benign crop protection agents. |
Impact of Advancements in Synthetic and Analytical Methodologies on this compound Research
Progress in chemical synthesis and analysis is poised to significantly accelerate and refine research involving this compound.
Advanced Synthesis: The development of novel catalytic systems, including those based on gold or copper, and metal-free approaches, offers more efficient and selective ways to synthesize and functionalize aniline derivatives. researchgate.netacs.org Biocatalytic methods, such as using immobilized enzymes like nitroreductases, provide sustainable and highly selective alternatives to traditional chemical reductions, avoiding the need for high-pressure hydrogen and precious metals. acs.org Microwave-assisted synthesis can dramatically reduce reaction times, facilitating faster generation of derivative libraries. tandfonline.com These advancements will enable the creation of more complex and diverse molecules from this compound in a more efficient and environmentally friendly manner.
Advanced Analytical Techniques: Modern analytical methods are crucial for characterizing the complex molecules derived from this compound. Techniques like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) allow for the precise separation, identification, and quantification of compounds in complex mixtures. researchgate.netchrom-china.com Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques, is indispensable for the unambiguous determination of chemical structures. ijpsjournal.com Furthermore, the implementation of High-Throughput Screening (HTS) allows for the rapid evaluation of the biological activity of thousands of derivatives. rsc.orgnih.gov This technology dramatically accelerates the pace of drug discovery, enabling researchers to quickly identify promising lead compounds from large chemical libraries built upon the this compound scaffold.
Q & A
Q. What are the key physicochemical properties of 3-Ethyl-4-methylaniline critical for experimental design?
Methodological Answer: this compound (CAS 104715-64-2, molecular formula C₉H₁₃N) has a molecular weight of 135.206 g/mol and a logP value of 2.72, indicating moderate lipophilicity . While specific boiling and melting points are not widely reported, its storage at room temperature suggests stability under standard laboratory conditions. Researchers should prioritize purity verification via HPLC or GC-MS (≥98% purity recommended) and consider its solubility in organic solvents (e.g., ethanol, dichloromethane) for reaction design.
Q. What laboratory-scale synthesis methods are recommended for this compound?
Methodological Answer: A common approach involves reductive amination or alkylation of precursor anilines. For example:
- Step 1: React 4-methylaniline with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in ethanol to introduce the ethyl group .
- Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Step 3: Verify structural integrity using ¹H/¹³C NMR (e.g., characteristic aromatic proton shifts at δ 6.5–7.0 ppm) and FT-IR (N-H stretch ~3400 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Mitigation: Avoid skin contact; wash thoroughly with soap and water if exposed. Toxicity data for analogous anilines (e.g., 4-chloroaniline) suggest potential hepatotoxicity, warranting strict exposure controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Discrepancies in NMR or MS data may arise from impurities or tautomerism. Strategies include:
- Cross-Validation: Compare results with multiple techniques (e.g., HPLC purity analysis alongside ¹H NMR) .
- Isotopic Labeling: Use deuterated solvents to confirm peak assignments in NMR .
- Computational Modeling: Simulate NMR chemical shifts using DFT (e.g., B3LYP/6-311+G(d,p)) to validate experimental data .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Reactivity Descriptors: Compute Fukui indices to identify regions prone to alkylation or nitration .
- Solvent Effects: Use COSMO-RS models to assess solvent interactions in reaction media (e.g., polar aprotic vs. protic solvents) .
Q. What challenges arise in isolating degradation products of this compound under oxidative conditions?
Methodological Answer: Oxidative degradation (e.g., via H₂O₂/UV) may produce nitroso or azobenzene derivatives. Challenges include:
- Detection Limits: Use LC-MS/MS with electrospray ionization (ESI) to identify trace-level products .
- Stability Issues: Degradation intermediates (e.g., hydroxylamines) are often transient; stabilize with chelating agents (e.g., EDTA) during analysis .
- Chromatographic Separation: Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
